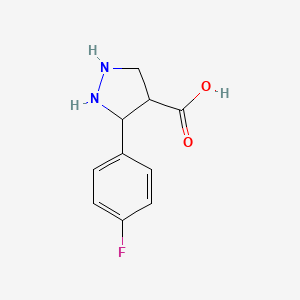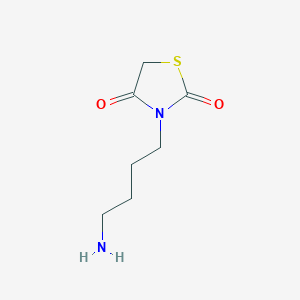
3-Cyano-4-pyridone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyano-4-pyridone is a heterocyclic compound that belongs to the pyridone family It is characterized by a pyridone ring with a cyano group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Cyano-4-pyridone can be synthesized through several methods. One common approach involves the reaction of malononitrile with acetylacetone in the presence of a base such as sodium hydroxide. This reaction proceeds through a condensation mechanism, forming the pyridone ring with the cyano group at the third position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted multicomponent reactions has been reported to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Cyano-4-pyridone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridone derivatives.
Aplicaciones Científicas De Investigación
3-Cyano-4-pyridone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism by which 3-Cyano-4-pyridone exerts its effects involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes and pathways involved in cell proliferation and survival. Molecular docking studies have shown that it can bind to the active sites of enzymes, thereby inhibiting their activity .
Comparación Con Compuestos Similares
2-Pyridone: Another pyridone derivative with similar structural features but different functional groups.
4-Hydroxy-2-pyridone: A hydroxylated derivative with distinct chemical properties.
3-Cyano-2-pyridone: A closely related compound with the cyano group at a different position.
Uniqueness: 3-Cyano-4-pyridone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C6H4N2O |
|---|---|
Peso molecular |
120.11 g/mol |
Nombre IUPAC |
4-oxo-3H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C6H4N2O/c7-3-5-4-8-2-1-6(5)9/h1-2,4-5H |
Clave InChI |
ZLZGMHNUHNQCCH-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC(C1=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,3a-Dihydropyrazolo[3,4-c]pyridin-3-one](/img/structure/B12359300.png)
![N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide](/img/structure/B12359305.png)








![7-oxo-5-phenyl-6-propan-2-yl-2,3,3a,4-tetrahydro-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B12359372.png)
